4-Bromo-1-chloro-5-fluoroisoquinoline
Overview
Description
4-Bromo-1-chloro-5-fluoroisoquinoline is an organic compound with the molecular formula C9H4BrClFN . It is a white to light brown powder and is used for research purposes .
Molecular Structure Analysis
The InChI code for 4-Bromo-1-chloro-5-fluoroisoquinoline is1S/C9H4BrClFN/c10-6-4-13-9(11)5-2-1-3-7(12)8(5)6/h1-4H
. This indicates the specific arrangement of atoms in the molecule.
Scientific Research Applications
4-Bromo-1-chloro-5-fluoroisoquinoline is a chemical compound with the CAS Number: 1507517-29-4 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .
Fluorinated isoquinolines, which include 4-Bromo-1-chloro-5-fluoroisoquinoline, attract widespread attention as important components of pharmaceuticals and materials, because of their unique characteristics such as biological activities and light-emitting properties .
For example, one application of fluorinated isoquinoline derivatives is in the field of Organic Light-Emitting Diodes (OLEDs). A specific compound, [Ir(5-f-1piq) 2 (acac)], showed a turn-on voltage of 3.5 V, low-working voltages (1,883 cd m –2 at 7.1 V and 8,329 cd m –2 at 9.0 V), and a maximum brightness of 38,218 cd m –2 (14.0 V), which suggests that this complex has strong potential for use in full color displays .
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Pharmaceutical Research
- Fluorinated isoquinolines, including 4-Bromo-1-chloro-5-fluoroisoquinoline, are important components of pharmaceuticals due to their unique biological activities . For instance, some tetrahydroisoquinoline derivatives exhibit severe neurotoxicity, which leads to Parkinson’s disease . In contrast, a number of isoquinoline-related medicines are flourishing in worldwide pharmaceutical markets .
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Material Science
- Fluorinated isoquinolines are also used in material science, particularly in the development of Organic Light-Emitting Diodes (OLEDs) . For example, a specific compound, [Ir(5-f-1piq) 2 (acac)], showed a turn-on voltage of 3.5 V, low-working voltages (1,883 cd m –2 at 7.1 V and 8,329 cd m –2 at 9.0 V), and a maximum brightness of 38,218 cd m –2 (14.0 V), which suggests that this complex has strong potential for use in full color displays .
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Chemical Synthesis
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Biocatalytic Applications
- Yarrowia lipolytica, a robust yeast species, has gained significant attention as a biofactory for various biotechnological applications . It boasts a diverse array of enzymes with wide-ranging applications in multiple industries, including biofuel production, food processing, biotechnology, and pharmaceuticals . While it’s not explicitly mentioned, it’s possible that 4-Bromo-1-chloro-5-fluoroisoquinoline could be used in these applications given its role in chemical synthesis .
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Synthesis of Fluorinated Isoquinolines
- More than one fluorine atoms were introduced onto the isoquinoline framework . In 1960, Bayer patented the synthesis of 1,3-difluoroisoquinoline, which was derived from 1,3-dihydroxyisoquinoline and cyanuric fluoride . Six years later, Chambers and Musgrave successfully prepared heptafluoroisoquinoline , in which all hydrogen atoms of the parent isoquinoline were replaced by fluorine . This suggests that 4-Bromo-1-chloro-5-fluoroisoquinoline could be used in the synthesis of other fluorinated isoquinolines.
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Antiproliferative Activity
Safety And Hazards
properties
IUPAC Name |
4-bromo-1-chloro-5-fluoroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-6-4-13-9(11)5-2-1-3-7(12)8(5)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKKMWZMOPEMMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CN=C2Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-chloro-5-fluoroisoquinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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